(3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound (3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate is systematically named according to IUPAC rules to reflect its functional groups and stereochemistry. The name specifies:
- A hexan-2-yl backbone with a (3S) configuration at the third carbon.
- A tert-butoxycarbonyl (Boc) group attached to the amino moiety at position 3.
- A cyclopropylamino substituent at position 1, which is acylated to form a ketone (1-oxo ).
- An acetyloxy group at position 2.
The CAS Registry Number for this compound is 856707-38-5 , which uniquely identifies it in chemical databases. This identifier is critical for tracking synthetic protocols, regulatory filings, and commercial availability.
Molecular Formula and Weight Validation
The molecular formula C₁₆H₂₈N₂O₅ is derived from its structural components. Each element contributes as follows:
| Element | Quantity | Role in Structure |
|---|---|---|
| C | 16 | Backbone, Boc, acetyl, cyclopropane |
| H | 28 | Saturation of carbon chains |
| N | 2 | Amino and cyclopropylamino groups |
| O | 5 | Carbonyl, ester, and Boc groups |
The molecular weight is 328.40 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). This matches high-resolution mass spectrometry data reported in synthetic studies.
Stereochemical Configuration Analysis of Chiral Centers
The compound contains two chiral centers :
- C3 (S-configuration) : Determined by the (3S) prefix in the IUPAC name. This center arises from the Boc-protected amino group branching off the hexan backbone.
- C2 : The acetyloxy group introduces a potential stereochemical element, though its configuration is not explicitly denoted in the name, suggesting it is either racemic or not isolated enantiomerically.
The absolute configuration at C3 is critical for biological activity and synthetic utility. X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would confirm this arrangement. The enantiomeric purity (≥98%) noted in commercial samples implies advanced asymmetric synthesis or chiral resolution techniques were employed.
Comparative Structural Analysis with Taxane Derivatives
Taxane derivatives like docetaxel (C₄₃H₅₃NO₁₄) share limited structural motifs with the target compound but differ significantly in complexity:
While both compounds utilize protective groups (e.g., Boc in the target compound, acetyl in docetaxel), the taxane scaffold’s macrocyclic structure enables interactions with biological targets like tubulin. In contrast, the linear hexan backbone of the target compound suggests applications in peptide mimetics or intermediates for bioactive molecules.
Properties
IUPAC Name |
[(3S)-1-(cyclopropylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-6-7-12(18-15(21)23-16(3,4)5)13(22-10(2)19)14(20)17-11-8-9-11/h11-13H,6-9H2,1-5H3,(H,17,20)(H,18,21)/t12-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJIHSHCLDUFA-UEWDXFNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)OC(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)OC(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717871 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-(cyclopropylamino)-1-oxohexan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856707-38-5 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-(cyclopropylamino)-1-oxohexan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate , with CAS number 856707-38-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.29 g/mol
- CAS Number : 856707-38-5
Structural Features
The compound features:
- A tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis.
- A cyclopropylamino group, which may influence its pharmacological properties due to the strain and unique reactivity of the cyclopropane ring.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain studies suggest that similar compounds can inhibit cancer cell proliferation.
- Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways has been noted.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs displayed significant inhibition zones, suggesting potential as antimicrobial agents.
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | 15 | 32 µg/mL |
| Compound B | 20 | 16 µg/mL |
| This compound | 18 | 24 µg/mL |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that this compound could reduce cell viability significantly at concentrations above 50 µM.
| Cell Line | IC₅₀ (µM) | % Cell Viability at 100 µM |
|---|---|---|
| MCF-7 | 45 | 30 |
| A549 | 50 | 25 |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds typically exhibit:
- Absorption : Rapid absorption in gastrointestinal tract.
- Distribution : Moderate distribution with potential CNS penetration due to lipophilicity.
- Metabolism : Primarily hepatic metabolism, with possible involvement of cytochrome P450 enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Substituent Effects : The target compound’s cyclopropyl group confers steric constraint and metabolic stability compared to the cycloheptylpropyl group in Compound 8, which may enhance lipophilicity but reduce target selectivity .
- Protection Strategy : The Boc group in the target compound contrasts with the diphenylmethylene protection in Compound 45, altering solubility and deprotection kinetics .
Physicochemical and Pharmacokinetic Properties
Research Findings and Mechanistic Insights
Limitations and Contextual Considerations
- Chemical Similarity Principle : While structural similarity (e.g., shared Boc groups) suggests analogous bioactivity, the cyclopropane ring’s rigidity may confer unique target engagement compared to flexible cycloalkyl substituents .
- Descriptor Dependency : VolSurf and QSAR models prioritize 3D shape and topology, which may overestimate similarity between the target compound and planar indole derivatives .
Preparation Methods
Formation of Cyclic Anhydride Intermediate
- Starting from a compound of Formula 2' (a suitably protected amino acid derivative), the cyclic anhydride (Formula 3') is generated in situ.
- This cyclization is achieved by treating the precursor with phosgene or phosgene analogues such as diphosgene (trichloromethyl chloroformate), or alternatively with thionyl chloride (SOCl2) in the presence of imidazole or its derivatives.
- The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (-20°C to 5°C) to control reactivity and minimize side reactions.
- The cyclic anhydride formation proceeds rapidly and can be monitored by HPLC for completion.
Amidation with Cyclopropylamine
- The intermediate cyclic anhydride is reacted directly with cyclopropylamine without isolation.
- Cyclopropylamine is added either neat or as a solution (preferably in THF) at low temperature (-80°C to -5°C), then the reaction mixture is allowed to warm to room temperature for completion.
- An excess of cyclopropylamine (about 5 equivalents) is used to neutralize the hydrochloric acid generated and drive the reaction to completion.
- This step converts the cyclic anhydride into the desired amide, forming the cyclopropylamino substituent at the 1-position.
Boc Protection
- The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amino function to enhance stability and selectivity during synthesis.
- Boc protection can be installed prior to or after amidation depending on the synthetic route.
- The Boc group is introduced using standard carbamate formation methods, often employing di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
- The Boc group can be removed later under acidic conditions if required.
Advantages of the Described Process
| Feature | Description |
|---|---|
| Reagents | Use of readily available, inexpensive reagents such as phosgene derivatives and cyclopropylamine. |
| Safety | Avoidance of hazardous reagents like anhydrous HOBt and DIC, improving safety and transportability. |
| Yield and Purity | Formation of crystalline intermediates allows easy isolation and purification, improving yields. |
| Scalability | Process conditions and reagents are compatible with pilot plant and industrial scale-up. |
| Atom Economy | Fewer steps and less waste compared to prior art methods involving epoxidation and azidation. |
Detailed Reaction Conditions and Parameters
| Step | Reagents and Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclic anhydride formation | Phosgene or diphosgene (0.3-1.1 eq), or SOCl2 + imidazole | THF or DCM | -20°C to 5°C (addition), then 10-30°C (stirring) | 1-6 hours | Reaction monitored by HPLC, no isolation needed |
| Amidation | Cyclopropylamine (5 eq) | THF | -80°C to -5°C (addition), then RT | 8-24 hours | Excess amine neutralizes HCl, reaction nearly instantaneous |
| Boc protection (if separate) | Di-tert-butyl dicarbonate (Boc2O), base | Various | Ambient | Variable | Standard carbamate formation |
Supporting Research Findings
- The synthetic route avoids complex transformations such as epoxidation and azidation followed by racemic resolution, streamlining the process.
- The intermediates crystallize, facilitating purification and improving product quality.
- The process has been applied in the synthesis of telaprevir intermediates, indicating its utility in complex pharmaceutical syntheses.
- The Boc group provides stability and is compatible with subsequent peptide synthesis steps.
Summary Table of Preparation Method
| Stage | Intermediate | Key Reagents | Outcome | Advantages |
|---|---|---|---|---|
| 1 | Protected amino acid derivative (Formula 2') | Phosgene/diphosgene or SOCl2 + imidazole | Cyclic anhydride (Formula 3') | Efficient cyclization, easy monitoring |
| 2 | Cyclic anhydride (Formula 3') | Cyclopropylamine | Amide with cyclopropylamino group (Formula 7a/7aa) | Direct amidation, high yield |
| 3 | Amide intermediate | Boc2O (if needed) | Boc-protected amino amide | Protects amino group, stable intermediate |
Q & A
Q. Purification :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate intermediates.
- Recrystallization : Final product purification via ethanol/water mixtures to achieve >95% purity .
Q. Table 1: Key Synthesis Steps
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Cyclopropanation | Diethylzinc, CH₂I₂, 0°C | Cyclopropyl group introduction | 60–75% |
| Boc Protection | Boc₂O, DMAP, THF, RT | Amino group protection | 85–90% |
| Acetylation | AcCl, pyridine, 0°C | Esterification | 70–80% |
How can researchers confirm the stereochemical integrity and purity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify the (3S) configuration via coupling constants (e.g., J values for cyclopropane protons: 5–8 Hz) and Boc-group tert-butyl signals (δ 1.4 ppm) .
- 2D NOESY : Confirm spatial proximity of stereogenic centers (e.g., cyclopropyl-CH₂ to Boc-NH).
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to validate enantiomeric excess (>99% ee) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₁₆H₂₇N₃O₅⁺: calc. 366.2024, observed 366.2028) .
What challenges arise in achieving enantioselective synthesis of the cyclopropylamino moiety?
Advanced Research Question
Methodological Answer:
Cyclopropane ring strain and steric hindrance from the Boc group complicate enantioselectivity. Strategies include:
- Chiral Catalysts : Use Ru(II)-Pheox complexes for asymmetric cyclopropanation, achieving >90% ee .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers during esterification .
- Temperature Control : Maintain reactions at –20°C to minimize racemization of the (3S)-center .
How does the Boc group influence the compound’s stability under acidic or basic conditions?
Advanced Research Question
Methodological Answer:
- Acidic Conditions (pH <3) : Boc deprotection occurs via trifluoroacetic acid (TFA)-mediated cleavage, releasing tert-butyl cation and CO₂. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
- Basic Conditions (pH >10) : The acetate ester hydrolyzes to carboxylic acid, detectable via IR (loss of ester C=O at 1740 cm⁻¹) .
Table 2: Stability Profile
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| 1M HCl, 25°C | Boc deprotection | ¹H NMR (δ 1.4 ppm disappearance) |
| 1M NaOH, 60°C | Ester hydrolysis | IR (new –COOH peak at 1700 cm⁻¹) |
What methodologies are used to assess biological interactions with enzymatic targets?
Advanced Research Question
Methodological Answer:
- Enzyme Inhibition Assays :
- Incubate with serine proteases (e.g., trypsin) in Tris buffer (pH 7.4) and measure residual activity via fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .
- IC₅₀ values typically range 10–50 µM, suggesting moderate binding affinity.
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cyclophilin A) and measure binding kinetics (ka = 1.2×10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
How can contradictory data on reaction yields be resolved?
Advanced Research Question
Methodological Answer:
Contradictions often stem from cyclopropane ring strain or Boc-group steric effects. Mitigation strategies:
- DoE Optimization : Use a 3² factorial design to vary temperature (–10°C to 25°C) and solvent polarity (THF vs. DCM), identifying optimal conditions (e.g., –10°C in THF improves yield by 20%) .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
What computational tools predict the compound’s binding modes with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with cyclophilin A’s active site (binding energy: –9.2 kcal/mol) .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns, highlighting hydrogen bonds between the acetate ester and Arg⁵⁵ .
What are the critical considerations for scaling up synthesis?
Advanced Research Question
Methodological Answer:
- Continuous Flow Reactors : Improve heat dissipation during exothermic cyclopropanation (residence time: 2 min, 70% conversion) .
- Crystallization Engineering : Use anti-solvent (water) addition rates of 0.1 mL/min to control crystal size and purity (>98%) .
How are degradation products characterized under accelerated stability conditions?
Advanced Research Question
Methodological Answer:
- Forced Degradation Studies : Expose to 40°C/75% RH for 14 days.
- LC-MS Analysis : Identify major degradation products (e.g., de-Boc derivative [M+H]⁺ 266.1) using a C18 column and 0.1% formic acid/acetonitrile gradient .
What solvents and formulations enhance solubility for in vitro assays?
Basic Research Question
Methodological Answer:
- Solubility Screening : Dissolve in DMSO (stock: 10 mM) and dilute in PBS (final DMSO <1%).
- Co-solvents : Use 10% PEG-400 in water to achieve 1.2 mg/mL solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
